

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

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Compound of Interest		
Compound Name:	N-(1-phenylethyl)propan-2-amine	
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This technical guide provides a comprehensive literature review of **N-(1-phenylethyl)propan- 2-amine**, a secondary amine with significant research interest due to its chiral nature and potential biological activities. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

N-(1-phenylethyl)propan-2-amine, with the chemical formula C₁₁H₁₇N, is a secondary amine featuring a phenylethyl group connected to an isopropylamine moiety.[1] The presence of a chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, a critical aspect in its pharmacological evaluation.[1] The hydrochloride salt form is also utilized in research to enhance water solubility.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-(1-phenylethyl)propan-2-amine**.



Property	Value	Source
Molecular Formula	C11H17N	[1]
Molecular Weight	163.26 g/mol	[1]
Boiling Point	215 °C	ChemicalBook
Density	0.898 g/cm³	ChemicalBook
Flash Point	77 °C	ChemicalBook
pKa (Predicted)	9.77 ± 0.29	Guidechem
XLogP3 (Computed)	2.5	PubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(1-phenylethyl)propan-2-amine.

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the different protons within the molecule.[1]

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenyl (Ar-H)	7.20 - 7.40	Multiplet	5H
Chiral Methine (C ₆ H ₅ -CH-N)	~3.80	Quartet	1H
Isopropyl Methine (CH-(CH ₃) ₂)	~2.54	Heptet	1H
Phenyl-adjacent Methyl (CH-CH ₃)	~1.25	Doublet	3H
Isopropyl Methyls (CH-(CH ₃) ₂)	0.91 - 0.94	Doublet	6H
Amine (N-H)	Variable (e.g., 1.2-1.5)	Broad Singlet	1H



Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[1]

Carbon Assignment	Chemical Shift (δ, ppm)
Phenyl (Ar-C)	125 - 145
Benzylic Carbon (C ₆ H₅-CH-N)	~54.0
Isopropyl Methine (N-CH-(CH ₃) ₂)	~44.5
Phenyl-adjacent Methyl (CH-CH₃)	~24
Isopropyl Methyls (CH-(CH ₃) ₂)	~24

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

While a specific spectrum for **N-(1-phenylethyl)propan-2-amine** is not readily available, the expected characteristic IR absorption bands for a secondary amine are as follows:

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3350-3310	Weak-Medium
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=C Stretch (Aromatic)	1600-1450	Medium
C-N Stretch	1250-1020	Medium
N-H Wag	910-665	Strong, Broad

The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by α -cleavage, leading to the formation of a stable iminium ion.[1] For **N-(1-phenylethyl)propan-2-amine**, the molecular ion peak [M]⁺ would be observed at m/z 163. The fragmentation pattern is crucial for distinguishing it from its isomers.[1] A common fragmentation would involve the



loss of an ethyl group from the isopropyl moiety or cleavage of the bond between the two carbons of the ethyl group attached to the phenyl ring.

Synthesis of N-(1-phenylethyl)propan-2-amine

Several synthetic routes have been developed for the preparation of **N-(1-phenylethyl)propan-2-amine**, with reductive amination and transaminase-mediated synthesis being the most prominent.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[2]

This protocol describes the synthesis of **N-(1-phenylethyl)propan-2-amine** from acetophenone and isopropylamine via reductive amination.

Materials:

- Acetophenone
- Isopropylamine
- Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Methanol or Dichloromethane
- Glacial acetic acid (optional, as a catalyst)
- Hydrochloric acid (for salt formation)
- · Diethyl ether
- Magnesium sulfate (anhydrous)

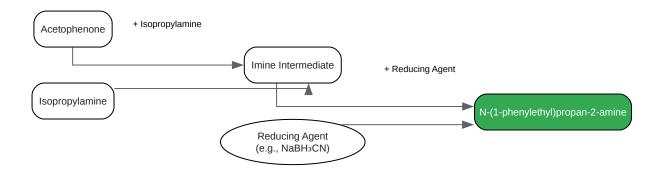
Procedure:

In a round-bottom flask, dissolve acetophenone in methanol.



- Add isopropylamine to the solution. The molar ratio of amine to ketone should be in slight excess.
- If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride in methanol.
- Slowly add the reducing agent solution to the reaction mixture. The reaction is exothermic, so cooling in an ice bath may be necessary.
- Allow the reaction to stir at room temperature for 12-24 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by column chromatography on silica gel.
- For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter and dry the solid to obtain N-(1-phenylethyl)propan-2-amine hydrochloride.





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Reductive Amination Workflow

Transaminase-Mediated Synthesis

Biocatalytic approaches using transaminases offer an environmentally friendly and highly stereoselective method for the synthesis of chiral amines.[3][4]

This protocol outlines the general procedure for the asymmetric synthesis of (R)- or (S)-N-(1-phenylethyl)propan-2-amine using a transaminase biocatalyst.

Materials:

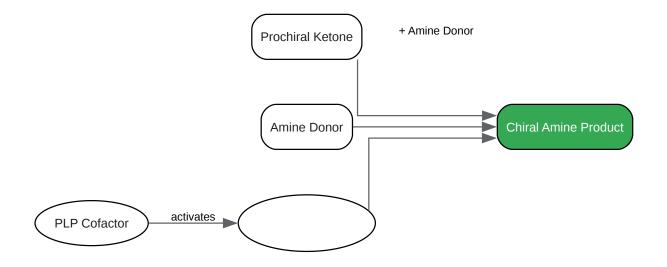
- Prochiral ketone (e.g., 1-phenylpropan-2-one for a related structure, or a suitable precursor for the target molecule)
- Amine donor (e.g., isopropylamine)
- Transaminase biocatalyst (e.g., immobilized whole-cell (R)- or (S)-selective transaminase)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Buffer solution (e.g., phosphate buffer, pH 7.5-8.5)
- Organic co-solvent (e.g., DMSO, optional)
- Centrifuge



• Extraction solvent (e.g., ethyl acetate)

Procedure:

- Prepare a reaction mixture containing the buffer solution, prochiral ketone, and amine donor.
- Add the transaminase biocatalyst and the PLP cofactor to the mixture.
- If necessary, add an organic co-solvent to improve substrate solubility.
- Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-48 hours.
- Monitor the reaction progress by HPLC or GC.
- Once the reaction is complete, separate the biocatalyst by centrifugation.
- Extract the supernatant with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amine.
- Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.





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Transaminase-Mediated Synthesis Workflow

Biological Activity and Signaling Pathways

N-(1-phenylethyl)propan-2-amine and its analogs are of interest for their potential interaction with monoamine oxidases (MAOs), particularly MAO-B.[1] MAO-B is a key enzyme in the degradation of monoamine neurotransmitters like dopamine.[5] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4][5]

Pharmacological Data

While specific IC₅₀ or K_i values for **N-(1-phenylethyl)propan-2-amine** as a MAO-B inhibitor are not readily available in the reviewed literature, data for structurally related phenethylamine analogues demonstrate their interaction with MAOs.

Compound	Target Enzyme	Inhibition Value (K _i)	Inhibition Type	Source
MDA (3,4- Methylenedioxya mphetamine)	MAO-A	7.8 ± 2.6 μM	Mixed-type	[1]
MDMA (3,4- Methylenedioxy methamphetamin e)	MAO-A	24.5 ± 7.1 μM	Competitive	[1]

It is important to note that this data is for related compounds and not for **N-(1-phenylethyl)propan-2-amine** itself. Further research is required to determine the specific inhibitory activity of the title compound.

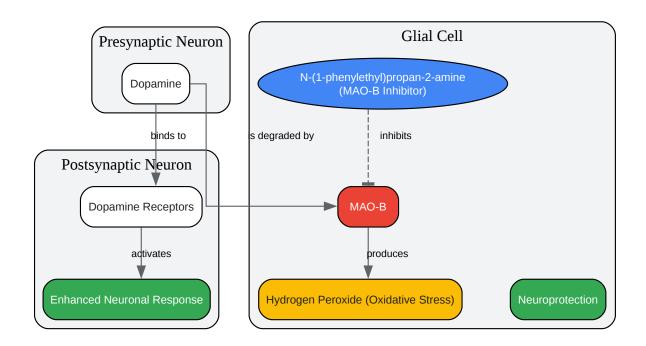
Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B has several downstream effects that are considered neuroprotective. By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the



synaptic cleft, thereby enhancing dopaminergic signaling.[5] This is particularly relevant in Parkinson's disease, where there is a loss of dopamine-producing neurons.[4][5]

Furthermore, the enzymatic action of MAO-B on dopamine produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[4][5] By inhibiting MAO-B, the production of hydrogen peroxide is reduced, thus mitigating oxidative stress.[4] MAO-B inhibitors may also regulate the expression of pro-survival genes and antiapoptotic proteins, further contributing to their neuroprotective effects.[3]



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MAO-B Inhibition Signaling Pathway

MAO-B Inhibition Assay

A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO-B activity.

This protocol provides a general outline for a high-throughput screening of MAO-B inhibitors.

Materials:



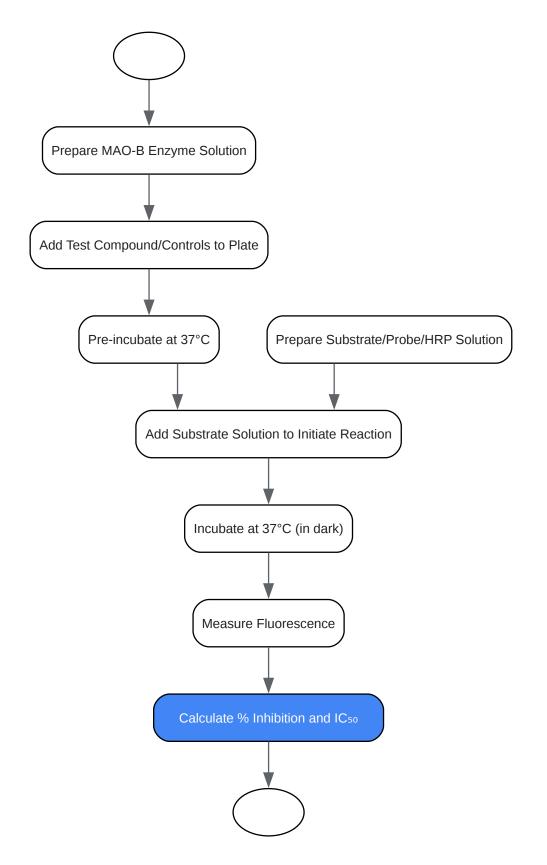
- MAO-B enzyme
- MAO-B substrate (e.g., tyramine)
- Test compound (N-(1-phenylethyl)propan-2-amine)
- Positive control inhibitor (e.g., selegiline)
- Fluorometric probe (e.g., Amplex Red)
- Horseradish peroxidase (HRP)
- · Assay buffer
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.
- Add the test compound at various concentrations to the wells of the microplate. Include wells
 for the positive control and a no-inhibitor control.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.
- Initiate the reaction by adding the substrate solution to all wells.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).



 Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.





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